molecular formula C12H17N B082035 1,2,3,3-Tetramethylindoline CAS No. 13034-76-9

1,2,3,3-Tetramethylindoline

Cat. No.: B082035
CAS No.: 13034-76-9
M. Wt: 175.27 g/mol
InChI Key: YNMGRZLDRLHRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,3-Tetramethylindoline (TMI) is a heterocyclic organic compound with a fused benzene and pyrrolidine ring system substituted with four methyl groups. Its iodide derivative, 1,2,3,3-Tetramethyl-3H-indolium iodide (CAS 5418-63-3), is a crystalline solid (white to pale yellow) used as a catalyst, ligand, and intermediate in organic synthesis . TMI derivatives, such as this compound-2-carbonitrile (TMI-CN), are synthesized via nucleophilic reactions, with transition states analyzed using density functional theory (DFT) at the ωB97X-D/6-31G* level . TMI also appears as a degradation intermediate in UV photoelectro-Fenton processes for organic pollutants .

Properties

CAS No.

13034-76-9

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,2,3,3-tetramethyl-2H-indole

InChI

InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3

InChI Key

YNMGRZLDRLHRTN-UHFFFAOYSA-N

SMILES

CC1C(C2=CC=CC=C2N1C)(C)C

Canonical SMILES

CC1C(C2=CC=CC=C2N1C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Methyl-Substituted Indoline and Isoindoline Derivatives

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,2,3,3-Tetramethylindoline Indoline derivative C₁₂H₁₇N 175.27 (base) Catalyst, organic synthesis intermediate
1,1,3,3-Tetramethylisoindoline Isoindoline derivative C₁₂H₁₇N 175.27 Laboratory chemical, stable under recommended storage
1,2,3,3-Tetramethyl-3H-indolium iodide Indolium salt C₁₃H₁₇IN 338.09 Crystalline solid, ligand in synthesis
1,1,3,3-Tetraethylisoindolin-2-ium chloride Isoindolinium salt C₁₆H₂₆N⁺Cl⁻ 280.84 Intermediate for nitroxide free-radical scavengers

Key Differences :

  • Ring Structure : Indoline derivatives feature a fused benzene-pyrrolidine system, whereas isoindoline derivatives have a benzene ring fused to a five-membered ring with adjacent nitrogen. This structural distinction impacts electronic properties and reactivity.
  • Substituent Effects : The position of methyl groups (e.g., 1,2,3,3 vs. 1,1,3,3) alters steric hindrance and solubility. For example, TMI’s iodide salt is water-reactive in synthesis , while isoindoline derivatives exhibit greater stability .

Table 2: Comparative Reactivity in Nucleophilic Reactions

Compound Reactivity Profile Computational Analysis (DFT) Applications in Synthesis
This compound Forms transition states with nucleophiles (e.g., CN⁻) in water ωB97X-D/6-31G* level validates reaction mechanisms Synthesis of TMI-CN and other nitriles
1,1,3,3-Tetramethylisoindoline Limited reactivity data; stable under standard conditions Not studied computationally Used in controlled laboratory settings

Insights :

  • TMI’s methyl groups at the 1,2,3,3 positions enhance electrophilicity at the 2-position, facilitating nucleophilic attacks (e.g., cyanide addition) .
  • Isoindoline derivatives, with substituents at 1,1,3,3 positions, show reduced reactivity due to steric shielding of the nitrogen center .

Table 3: Docking Scores of Indole/Indoline Derivatives with PKCε Protein

Compound (Example) Docking Method G-Score Target Amino Acid Biological Relevance
Bis-indole derivative Core hopping -12.8 Tryptophan Potential bipolar disorder treatment
TMI derivatives Not reported N/A N/A No direct data; inferred intermediate role in drug synthesis

Comparison :

  • While TMI itself lacks docking data, structurally related bis-indole derivatives exhibit significant binding affinities (e.g., G-score -12.8 for PKCε), suggesting that methyl group positioning influences hydrophobic interactions .

Table 4: Hazard Profiles of Methyl-Substituted Derivatives

Compound GHS Classification Key Risks Stability
1,1,3,3-Tetramethylisoindoline H302 (acute toxicity), H315 (skin irritation) Reproductive toxicity (Category 1B) Stable under recommended storage
TMI and derivatives Limited safety data Inferred risks from synthesis handling Reactive in aqueous/organic media

Contrast :

  • Isoindoline derivatives have well-documented hazards (e.g., respiratory irritation), while TMI’s risks are primarily inferred from its reactive iodide salt and synthesis conditions .

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